2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide
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Overview
Description
2-(Bicyclo[421]nonan-2-ylidene)hydrazine-1-carboxamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide involves multiple steps. One common synthetic route includes the formation of the bicyclo[4.2.1]nonane core through a Diels-Alder reaction, followed by functional group modifications to introduce the hydrazine and carboxamide moieties . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide can be compared with other bicyclic compounds such as:
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms and functional groups.
Bicyclo[4.2.1]nona-2,4,7-trienes: These compounds have a similar core structure but contain additional double bonds, leading to different chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Properties
CAS No. |
13366-87-5 |
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Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2-bicyclo[4.2.1]nonanylideneamino)urea |
InChI |
InChI=1S/C10H17N3O/c11-10(14)13-12-9-3-1-2-7-4-5-8(9)6-7/h7-8H,1-6H2,(H3,11,13,14) |
InChI Key |
PKHHTFYUZGUACS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C2)C(=NNC(=O)N)C1 |
Origin of Product |
United States |
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